molecular formula C12H11N3S B8293146 (4-Pyridin-4-yl-phenyl)-thiourea

(4-Pyridin-4-yl-phenyl)-thiourea

Cat. No. B8293146
M. Wt: 229.30 g/mol
InChI Key: BELXUDCIPLGOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Pyridin-4-yl-phenyl)-thiourea is a useful research compound. Its molecular formula is C12H11N3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Pyridin-4-yl-phenyl)-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Pyridin-4-yl-phenyl)-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Pyridin-4-yl-phenyl)-thiourea

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

(4-pyridin-4-ylphenyl)thiourea

InChI

InChI=1S/C12H11N3S/c13-12(16)15-11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-8H,(H3,13,15,16)

InChI Key

BELXUDCIPLGOCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)NC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-pyridin-4-yl-phenylamine (142 mg, 0.83 mmol) in tetrahydrofurane (5 mL) was added drop wise under benzoyl isothiocyanate (124 uL, 0.88 mmol). The reaction was stirred at room temperature for 3 hours. The solvent was removed under reduced pressure. The residue was dissolved in methanol (6 mL) and a solution of potassium carbonate (346 mg, 2.5 mmol) in water (3 mL) was added. The resulting suspension was stirred at room temperature over night. The precipitate was filtered off, washed with water and diethyl ether to yield the title compound as a pale yellow solid (291 mg, 152%). MS ISP (m/e): 230.2 (56) [(M+H)+], 213.0 (100) [(M-NH3+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=9.86 (s, 1H, NH), 8.61 (d, 2H), 7.79 (d, 2H), 7.69 (d, 1H), 7.61 (d, 2H).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
124 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
152%

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